2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety, contributes to its wide range of chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
S-Alkylation: The initial step involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate.
Acetal Deprotection: The next step involves the deprotection of the acetal group to yield the corresponding aldehyde, which is then isolated as a bisulfite adduct.
Hydrazone Formation: The final step involves the reaction of the aldehyde with 3-hydroxybenzaldehyde to form the desired hydrazone product.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Electronics: The compound has been used as an ancillary ligand in the development of efficient organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum efficiency.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and sulfanyl group are known to facilitate charge trapping and transfer processes, which are crucial for its applications in organic electronics . In medicinal chemistry, the compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, leading to inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: Compounds like fluconazole and alprazolam, which also contain the 1,2,4-triazole scaffold, are known for their antifungal and antianxiety properties.
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole derivatives have shown a broad spectrum of biological activities, including antibacterial and antitumor effects.
The unique combination of the triazole ring, sulfanyl group, and hydrazide moiety in 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C23H19N5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N5O2S/c29-20-13-7-8-17(14-20)15-24-25-21(30)16-31-23-27-26-22(18-9-3-1-4-10-18)28(23)19-11-5-2-6-12-19/h1-15,29H,16H2,(H,25,30)/b24-15+ |
InChI Key |
ZGUMSAGQHQPOKL-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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